

# Comparative Analysis of Lusutrombopag in Superiority and Non-Inferiority Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |
|----------------------|---------------|-----------|--|--|--|
| Compound Name:       | Lusutrombopag |           |  |  |  |
| Cat. No.:            | B608699       | Get Quote |  |  |  |

This guide provides a detailed comparison of **Lusutrombopag** with alternative treatments for thrombocytopenia, drawing upon data from key superiority and non-inferiority clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **Lusutrombopag**'s performance and therapeutic potential.

## **Introduction to Lusutrombopag**

**Lusutrombopag** is an orally administered, small-molecule thrombopoietin (TPO) receptor agonist. It stimulates the differentiation and proliferation of megakaryocytes, leading to an increase in platelet production. This mechanism of action makes it a therapeutic option for patients with thrombocytopenia, particularly those with chronic liver disease (CLD) who are scheduled to undergo invasive procedures.

# **Superiority Trials: Lusutrombopag versus Placebo**

The efficacy and safety of **Lusutrombopag** have been primarily established in two pivotal Phase 3, randomized, double-blind, placebo-controlled trials: L-PLUS 1 and L-PLUS 2.[1] These studies evaluated the superiority of **Lusutrombopag** over placebo in adult patients with CLD and severe thrombocytopenia (platelet count  $< 50 \times 10^9$ /L) scheduled for an invasive procedure.[2][3][4]

# **Experimental Protocols: L-PLUS 1 and L-PLUS 2**







- Study Design: Both L-PLUS 1 and L-PLUS 2 were multicenter, randomized, double-blind, placebo-controlled trials.[3] Patients were randomized in a 1:1 ratio to receive either **Lusutrombopag** or a placebo.
- Patient Population: The trials enrolled adults with chronic liver disease and a baseline
  platelet count of less than 50 x 10<sup>9</sup>/L who were scheduled to undergo an invasive medical or
  dental procedure. Key inclusion criteria included patients with Child-Pugh class A or B
  cirrhosis.
- Treatment Regimen: Patients received Lusutrombopag at a dose of 3 mg or a placebo once daily for up to 7 days. The invasive procedure was scheduled to take place between 9 and 14 days after the initiation of treatment.
- Primary Endpoint: The primary efficacy endpoint in L-PLUS 2 was the proportion of patients
  who did not require a pre-procedure platelet transfusion and did not need rescue therapy for
  bleeding from randomization through 7 days post-procedure. The primary endpoint for LPLUS 1 was the proportion of patients who did not require a platelet transfusion prior to the
  primary invasive procedure.
- Key Secondary Endpoints: A key secondary endpoint for L-PLUS 2 was the number of days the platelet count was ≥ 50 x 10<sup>9</sup>/L.





Click to download full resolution via product page

Caption: Workflow of the L-PLUS 1 and L-PLUS 2 clinical trials.



### **Quantitative Data Presentation: Efficacy and Safety**

The results from both L-PLUS 1 and L-PLUS 2 demonstrated the superiority of **Lusutrombopag** over placebo.

Table 1: Primary Efficacy Outcomes in L-PLUS 1 and L-PLUS 2 Trials

| Trial                                                | Lusutrombopa<br>g Group | Placebo Group | Treatment<br>Difference<br>(95% CI) | p-value |
|------------------------------------------------------|-------------------------|---------------|-------------------------------------|---------|
| L-PLUS 1                                             |                         |               |                                     |         |
| Patients avoiding pre-procedure platelet transfusion | 79.2% (38/49)           | 12.5% (6/48)  | 66.7% (49%,<br>79%)                 | <0.0001 |
| L-PLUS 2                                             |                         |               |                                     |         |

| Patients avoiding pre-procedure platelet transfusion and rescue therapy | 64.8% (70/108) | 29.0% (31/107) | 36.7% (24.9%, 48.5%) | <0.0001 |

A meta-analysis of three randomized controlled trials, including L-PLUS 1 and L-PLUS 2, confirmed that significantly more patients treated with **Lusutrombopag** achieved the primary composite outcome of requiring no platelet transfusion and no rescue therapy compared to placebo (Risk Ratio [RR] 3.42).

Table 2: Key Secondary Efficacy Outcomes

| Outcome                                               | Lusutrombopag | Placebo | p-value |
|-------------------------------------------------------|---------------|---------|---------|
| L-PLUS 2                                              |               |         |         |
| Median duration of platelet count ≥ 50 x 10°/L (days) | 19.2          | 0.0     | <0.0001 |
| Meta-Analysis                                         |               |         |         |



| Patients achieving platelet count  $\geq$  50 x 10 $^9$ /L and an increase of  $\geq$  20 x 10 $^9$ /L from baseline (RR) | 6.39 (95% CI: 3.69, 11.07) | | <0.0001 |

In terms of safety, the incidence of adverse events was similar between the **Lusutrombopag** and placebo groups in the L-PLUS 2 trial (47.7% and 48.6%, respectively), with most events being mild to moderate in severity. A meta-analysis also found that the rates of thrombotic events were similar between the two groups. However, the risk of any bleeding event was significantly lower with **Lusutrombopag** compared to placebo (RR 0.55).

## **Indirect and Network Meta-Analysis Comparisons**

In the absence of direct head-to-head trials against other TPO receptor agonists for the indication of thrombocytopenia in CLD patients prior to a procedure, systematic reviews and network meta-analyses have provided indirect comparisons.

### Lusutrombopag vs. Avatrombopag

Systematic reviews comparing **Lusutrombopag** and Avatrombopag, another TPO receptor agonist, have shown that both are superior to placebo in avoiding platelet transfusions. Some analyses suggest a potential advantage for Avatrombopag in reducing the need for rescue therapy for bleeding, although this finding is uncertain due to differences in the baseline rates of rescue therapy between the respective trial programs. An indirect comparison found one statistically significant difference in favor of **Lusutrombopag** on the relative risk scale for avoiding pre-procedure platelet transfusions in patients with a baseline platelet count below 40,000/µl.

#### **Network Meta-Analysis of TPO Receptor Agonists**

A network meta-analysis was conducted to compare the efficacy of several TPO receptor agonists, including **Lusutrombopag**, Avatrombopag, Eltrombopag, and Romiplostim, for treating thrombocytopenia. The analysis revealed that both Avatrombopag and **Lusutrombopag** demonstrated a better platelet response compared to placebo. While there was no significant difference observed between Avatrombopag and **Lusutrombopag**, **Lusutrombopag** showed a better platelet response than Romiplostim. The analysis also suggested that **Lusutrombopag** had the best balance between high short-term efficacy and a lower risk of bleeding and adverse events.





Click to download full resolution via product page

Caption: Comparative efficacy of TPO-RAs based on network meta-analysis.

#### Conclusion

Clinical trial data robustly supports the superiority of **Lusutrombopag** over placebo for increasing platelet counts and reducing the need for platelet transfusions in patients with chronic liver disease and severe thrombocytopenia undergoing invasive procedures. The safety profile of **Lusutrombopag** is comparable to that of placebo.

Indirect comparisons and network meta-analyses suggest that **Lusutrombopag** has a comparable efficacy to Avatrombopag and may offer a better platelet response than Romiplostim in this patient population. Furthermore, **Lusutrombopag** appears to have a favorable balance of efficacy and safety, with a lower risk of bleeding events compared to placebo. These findings position **Lusutrombopag** as a valuable therapeutic option for the management of thrombocytopenia in this clinical setting. A definitive comparison with other TPO receptor agonists would require direct head-to-head clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. FDA approves lusutrombopag for thrombocytopenia in adults with chronic liver disease | FDA [fda.gov]
- 2. Lusutrombopag for the Treatment of Thrombocytopenia in Patients With Chronic Liver Disease Undergoing Invasive Procedures (L-PLUS 2) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.unibo.it [cris.unibo.it]
- 4. A single course of lusutrombopag for multiple invasive procedures in cirrhosis-associated thrombocytopenia: A case series PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Lusutrombopag in Superiority and Non-Inferiority Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608699#superiority-and-non-inferiority-trials-involving-lusutrombopag]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com